molecular formula C10H12N2O4S B11772359 4-Cyclobutyl-2-(methylsulfonyl)pyrimidine-5-carboxylic acid

4-Cyclobutyl-2-(methylsulfonyl)pyrimidine-5-carboxylic acid

Cat. No.: B11772359
M. Wt: 256.28 g/mol
InChI Key: WKGHLRKTXZWTTQ-UHFFFAOYSA-N
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Description

4-Cyclobutyl-2-(methylsulfonyl)pyrimidine-5-carboxylic acid is a heterocyclic compound that belongs to the pyrimidine family Pyrimidines are aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Cyclobutyl-2-(methylsulfonyl)pyrimidine-5-carboxylic acid can be achieved through several synthetic routes. One common method involves the reaction of cyclobutylamine with methylsulfonyl chloride to form the corresponding sulfonamide. This intermediate is then reacted with a suitable pyrimidine precursor under specific conditions to yield the desired compound. The reaction conditions typically involve the use of solvents such as dichloromethane or acetonitrile and catalysts like triethylamine or pyridine.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

4-Cyclobutyl-2-(methylsulfonyl)pyrimidine-5-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens like chlorine or bromine in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

4-Cyclobutyl-2-(methylsulfonyl)pyrimidine-5-carboxylic acid has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 4-Cyclobutyl-2-(methylsulfonyl)pyrimidine-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 4-Cyclobutyl-2-(methylsulfonyl)pyrimidine-5-carboxylate
  • 4-Cyclobutyl-2-(methylsulfonyl)pyrimidine-5-amine

Uniqueness

4-Cyclobutyl-2-(methylsulfonyl)pyrimidine-5-carboxylic acid is unique due to its specific structural features, such as the presence of a cyclobutyl group and a methylsulfonyl group. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C10H12N2O4S

Molecular Weight

256.28 g/mol

IUPAC Name

4-cyclobutyl-2-methylsulfonylpyrimidine-5-carboxylic acid

InChI

InChI=1S/C10H12N2O4S/c1-17(15,16)10-11-5-7(9(13)14)8(12-10)6-3-2-4-6/h5-6H,2-4H2,1H3,(H,13,14)

InChI Key

WKGHLRKTXZWTTQ-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1=NC=C(C(=N1)C2CCC2)C(=O)O

Origin of Product

United States

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